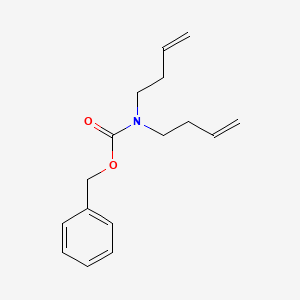

Benzyl dibut-3-enylcarbamate

説明

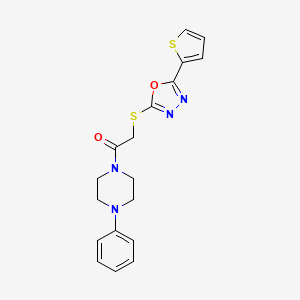

Benzyl dibut-3-enylcarbamate is a chemical compound that falls within the broader category of carbamate esters. These compounds are characterized by the presence of a carbamate group (a carbonyl group linked to an amine group by an oxygen atom) and are often used in various chemical syntheses and applications due to their versatile reactivity and stability.

Synthesis Analysis

The synthesis of benzyl carbamate derivatives can be complex and often requires multiple steps to achieve the desired enantioselectivity and configuration. For instance, an enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, involves an iodolactamization as a key step, which is part of a sequence to yield a highly functionalized intermediate for potent CCR2 antagonists . Another approach to synthesizing benzyl-type carbamates involves the deprotonation of benzyl carbamates with sec-butyllithium in the presence of chiral diamines, which can lead to highly enantioenriched secondary benzyl carbamates . These methods highlight the importance of regioselectivity and stereocontrol in the synthesis of benzyl carbamates.

Molecular Structure Analysis

The molecular structure of benzyl carbamates can be complex, with the potential for multiple stereocenters and functional groups. For example, the compound benzyl N-(1,3-benzothiazol-2-yl)-N-benzylcarbamate has been characterized by various spectroscopic methods and crystallizes in the monoclinic space group, with specific unit cell parameters. The structure is stabilized by weak intermolecular hydrogen bonds . Such detailed structural analysis is crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Benzyl carbamates can participate in a variety of chemical reactions. For instance, lithiated benzyl carbamates can undergo syn-carbolithiation followed by trapping with different electrophiles . Additionally, enol carbamates can undergo carbolithiation and N→C aryl migration, leading to the formation of tertiary alcohols . These reactions demonstrate the versatility of benzyl carbamates in synthetic chemistry, allowing for the construction of complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl carbamates are influenced by their molecular structure. For example, the photoluminescent properties of yttrium benzene dicarboxylates, which are structurally related to benzyl carbamates, exhibit shifts in emission spectra due to the presence of carboxylic acid and 1,10-phenanthroline ligands . Additionally, the self-assembly and gelation properties of long-chain carbamates derived from benzyl-pyrrolidine-3,4-diol have been studied, showing that the chirality of the stereogenic centers influences the supramolecular and microscopic level properties . These properties are essential for the potential application of benzyl carbamates in materials science and catalysis.

科学的研究の応用

Agricultural Applications

Polymeric and Solid Lipid Nanoparticles for Fungicide Delivery : Solid lipid nanoparticles and polymeric nanocapsules are innovative carrier systems for agricultural fungicides, providing enhanced delivery to the site of action, reduced environmental and human toxicity, and improved stability and efficacy of the fungicides. These systems have shown promise in delivering Carbendazim and Tebuconazole, suggesting potential for similar applications with Benzyl dibut-3-enylcarbamate in agriculture (Campos et al., 2015).

Material Science and Electrochemistry

Enhanced Lithium Ion Transport in Solid Polymer Electrolytes : Novel esters of benzene 1,2 dicarboxylic acids have been employed as plasticizers in poly(ethylene oxide) (PEO) matrices to improve the ionic conductivity of polymer-salt complexes, indicating the potential for this compound to be used in enhancing the performance of solid polymer electrolytes in lithium-ion batteries (Michael et al., 1997).

Organic Chemistry

Catalysis and Organic Synthesis : Research has highlighted the role of specific carbamate compounds in catalysis and synthesis. For example, gold(I)-catalyzed reactions involving carbamates have been developed for the intramolecular hydroamination of allenes, showcasing the utility of carbamates in facilitating complex organic transformations (Zhang et al., 2007). Similarly, benzyl carbamate derivatives have been used in the synthesis of tertiary alcohols through tandem β-carbolithiation and N→C aryl migration in enol carbamates, demonstrating the versatility of carbamates in synthetic organic chemistry (Fournier & Clayden, 2012).

特性

IUPAC Name |

benzyl N,N-bis(but-3-enyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-3-5-12-17(13-6-4-2)16(18)19-14-15-10-8-7-9-11-15/h3-4,7-11H,1-2,5-6,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZBGQVBZYTGLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN(CCC=C)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2506202.png)

![4-tert-butyl-N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2506207.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2506210.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2506213.png)

![N-(cyanomethyl)-3,4'-difluoro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2506215.png)

![Tert-butyl N-[1-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]cyclopentyl]carbamate](/img/structure/B2506216.png)

![methyl 2-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2506222.png)